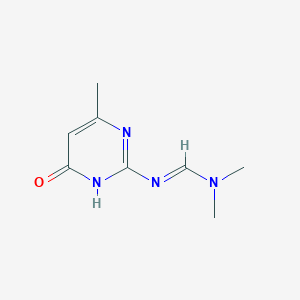

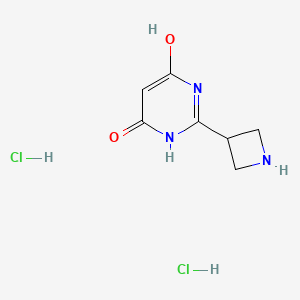

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide” is a chemical compound that has been studied in various scientific contexts . It is known to participate in cyclocondensation reactions .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Chemical Reactions Analysis

The compound has been found to participate in cyclocondensation reactions . For example, the reaction of -(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with N benzaldehyde resulted in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Pyrimidine derivatives, such as MFCD01315931, have been found to exhibit anticancer properties . These compounds can be synthesized and modified to target various cancer cells. The ability of these derivatives to interfere with nucleic acid synthesis makes them potential candidates for chemotherapy drugs .

Antitubercular Activity

Research has indicated that pyrimidine derivatives can also have antitubercular effects . This application is particularly significant given the rise of drug-resistant strains of tuberculosis. MFCD01315931 could be a precursor in developing new medications to combat this disease .

Anti-HIV Properties

MFCD01315931 and its related compounds have shown promise in the fight against HIV. By inhibiting the replication of the virus, these compounds can be used to develop new antiretroviral therapies, contributing to the management of HIV/AIDS .

Anticonvulsant Activity

The compound has been used to obtain various S-alkyl derivatives with anticonvulsant activity. This application is crucial for developing new treatments for epilepsy and other seizure-related disorders .

Synthesis of Functionalized Heterocycles

MFCD01315931 is involved in the synthesis of highly functionalized heterocycles through the Biginelli reaction. These heterocycles are important in pharmaceutical chemistry for creating compounds with a wide range of biological activities .

Development of New Therapeutics

The compound’s reactivity with amines and hydrazine hydrate indicates its potential in synthesizing a variety of amides and hydrazinyl derivatives. These reactions can lead to the development of new therapeutic agents with diverse pharmacological properties .

Zukünftige Richtungen

The future directions for the study of this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the reported activities of related compounds , it may be of interest to investigate the potential therapeutic applications of “(E)-N,N-dimethyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide”.

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of pyrimidine , a basic structure in nucleic acids. Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer , antitubercular , and anti-HIV effects

Mode of Action

It’s known that the compound is involved in reactions with various amines and hydrazine hydrate . The goal of these reactions is to elucidate its selectivity

Biochemical Pathways

Given that it’s a derivative of pyrimidine , it’s likely that it may influence pathways involving nucleic acids. Pyrimidine bases are one of the main components of nucleic acids , and their derivatives can affect various diseases and infections .

Result of Action

As a derivative of pyrimidine , it’s plausible that it may have effects on cellular processes involving nucleic acids

Eigenschaften

IUPAC Name |

N,N-dimethyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-6-4-7(13)11-8(10-6)9-5-12(2)3/h4-5H,1-3H3,(H,10,11,13)/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMYFVWJMHUAEY-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)